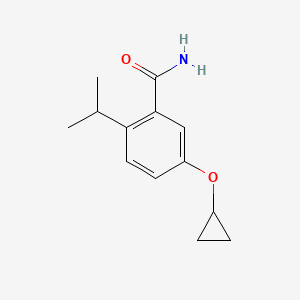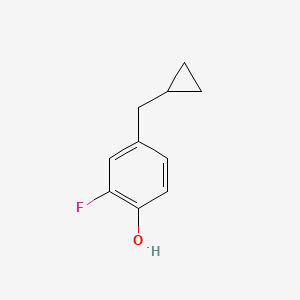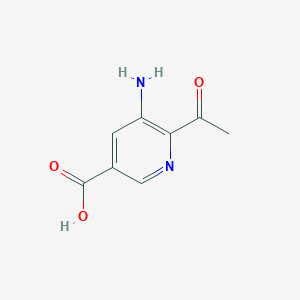
6-Acetyl-5-aminonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-5-aminonicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an acetyl group at the 6th position and an amino group at the 5th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-aminonicotinic acid typically involves the acetylation of 5-aminonicotinic acid. One common method is to react 5-aminonicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-5-aminonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or deacetylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Acetyl-5-aminonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-5-aminonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinic acid: Lacks the acetyl group but shares similar structural features.
5-Aminonicotinic acid: The parent compound without the acetyl group.
6-Acetyl-4-aminonicotinic acid: Similar structure but with the amino group at the 4th position.
Uniqueness
6-Acetyl-5-aminonicotinic acid is unique due to the specific positioning of the acetyl and amino groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-acetyl-5-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-6(9)2-5(3-10-7)8(12)13/h2-3H,9H2,1H3,(H,12,13) |
InChI Key |
HTANUFAFQQQOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
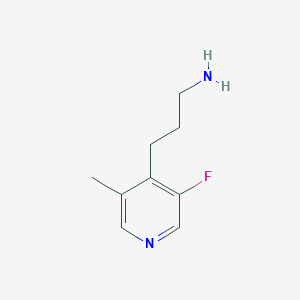
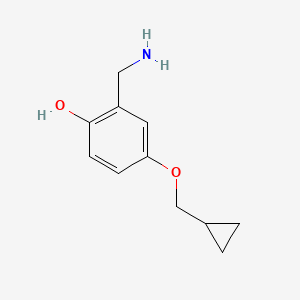

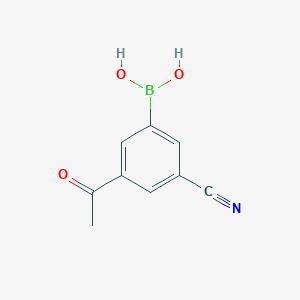
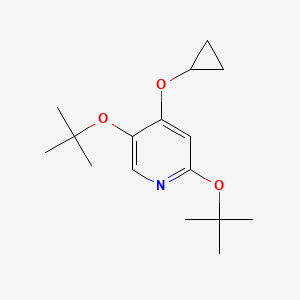
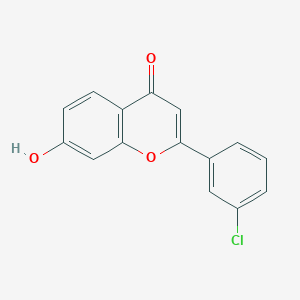
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
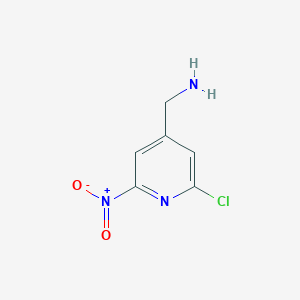
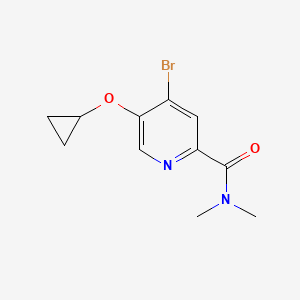

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
